molecular formula C10H11BrO3 B1315760 1-(4-broMo-2,5-diMethoxyphenyl)ethanone CAS No. 90841-64-8

1-(4-broMo-2,5-diMethoxyphenyl)ethanone

Cat. No.: B1315760
CAS No.: 90841-64-8
M. Wt: 259.1 g/mol
InChI Key: PXIBOMTVNQIFET-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone can be synthesized through the bromination of 2,5-dimethoxyacetophenone. The reaction typically involves the use of bromine in a suitable solvent such as chloroform at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom substitutes a hydrogen atom on the aromatic ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Bromo-2,5-dimethoxyphenyl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: Utilized in the preparation of functionalized materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

  • 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

Comparison: 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone is unique due to the specific positioning of the bromine and methoxy groups on the aromatic ring. This positioning can significantly affect the compound’s reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(12)7-4-10(14-3)8(11)5-9(7)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIBOMTVNQIFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557812
Record name 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90841-64-8
Record name 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 1-(4-bromo-2,5-dimethoxyphenyl)ethanone is subjected to high temperatures, simulating a "meth pipe" scenario?

A1: Research indicates that this compound undergoes significant degradation when heated under conditions simulating a "meth pipe". A study utilizing gas chromatography-mass spectrometry identified twelve distinct pyrolysis products from this compound. [] This finding raises concerns about potential inhalation exposure to these degradation products, which currently have unknown toxicological profiles. []

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